molecular formula C18H12BrNOS2 B11682003 (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11682003
M. Wt: 402.3 g/mol
InChI Key: MITHORDOJMFMMW-ILYHAJGMSA-N
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Description

The compound (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a bromo-substituted phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the phenyl and bromo-phenylpropene groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the phenylpropene moiety, converting them into single bonds and altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the phenylpropene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidinone ring is a known pharmacophore, making this compound a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their anti-inflammatory and antimicrobial properties. The presence of the bromo-phenylpropene moiety enhances its biological activity, making it a promising lead compound for new therapeutics.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form strong interactions with active sites, inhibiting enzyme activity. The bromo-phenylpropene moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2Z)-2-CHLORO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(2Z)-2-IODO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its bromo substituent, which imparts distinct electronic properties and reactivity compared to its chloro and iodo analogs. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C18H12BrNOS2

Molecular Weight

402.3 g/mol

IUPAC Name

(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12BrNOS2/c19-14(11-13-7-3-1-4-8-13)12-16-17(21)20(18(22)23-16)15-9-5-2-6-10-15/h1-12H/b14-11-,16-12+

InChI Key

MITHORDOJMFMMW-ILYHAJGMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Origin of Product

United States

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